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Compound of Interest

Compound Name: Tridecanoic acid-d2

Cat. No.: B1429350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated Tridecanoic acid, a

critical tool in modern analytical and pharmaceutical research. This document outlines the

commercial sources, key specifications, and detailed methodologies for the application of this

stable isotope-labeled compound, particularly its role as an internal standard in quantitative

mass spectrometry.

Introduction to Deuterated Tridecanoic Acid
Tridecanoic acid is a 13-carbon saturated fatty acid. Its deuterated forms, such as Tridecanoic
acid-d2 and Tridecanoic acid-d25, are stable isotope-labeled analogs where one or more

hydrogen atoms have been replaced by deuterium. This substitution results in a compound that

is chemically identical to its natural counterpart but has a higher molecular weight. This key

characteristic makes deuterated Tridecanoic acid an ideal internal standard for stable isotope

dilution assays, a powerful technique for precise and accurate quantification of analytes in

complex biological matrices.[1] The use of such standards is crucial for correcting variations

that can occur during sample preparation, extraction, and analysis by mass spectrometry.

The primary application of high-purity deuterated Tridecanoic acid is in quantitative analysis

using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas

Chromatography-Mass Spectrometry (GC-MS). In these methods, a known amount of the

deuterated standard is spiked into a sample. The ratio of the endogenous analyte to the
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deuterated internal standard is then measured, allowing for accurate quantification that is

robust to variations in sample handling and instrument response.

Commercial Suppliers and Specifications
A variety of commercial suppliers offer high-purity deuterated Tridecanoic acid in different

isotopic labeling schemes. The choice of supplier and specific product often depends on the

required isotopic enrichment, chemical purity, and the specific application. Below is a

comparative summary of offerings from prominent suppliers.

Supplier
Product
Name

CAS
Number

Molecular
Formula

Isotopic
Enrichment

Chemical
Purity

CDN

Isotopes

Tridecanoic-

2,2-d2 Acid
64118-44-1

CH₃(CH₂)₁₀C

D₂COOH
98 atom % D -

LGC

Standards

Tridecanoic-

2,2-d2 Acid
64118-44-1 C₁₃D₂H₂₄O₂ 98 atom % D min 98%

Sigma-

Aldrich

Tridecanoic-

2,2-d2 acid
64118-44-1

CH₃(CH₂)₁₀C

D₂CO₂H
98 atom % D -

MedchemExp

ress

N-Tridecanoic

acid-d2
64118-44-1 C₁₃H₂₄D₂O₂ - 99.86%

FB Reagents
Tridecanoic

Acid-d25
88170-22-3 C₁₃HD₂₅O₂ ≥ 98% -

MedchemExp

ress

N-Tridecanoic

acid-d25
- C₁₃HD₂₅O₂ - 99.16%

Conceptual Framework and Experimental Workflow
The use of deuterated internal standards is a cornerstone of quantitative mass spectrometry.

The following diagrams illustrate the logical principle behind this technique and a typical

experimental workflow.
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Caption: Logical workflow for quantitative analysis using a deuterated internal standard.
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Caption: General experimental workflow for fatty acid analysis.
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Experimental Protocols
The following sections provide detailed methodologies for the quantification of Tridecanoic acid

in biological samples using its deuterated analog as an internal standard. These protocols are

generalized and may require optimization based on the specific sample matrix and

instrumentation.

LC-MS/MS Method for Free Fatty Acid Quantification in
Plasma
This protocol is adapted from methods for the analysis of polyunsaturated fatty acids and can

be applied to Tridecanoic acid.[2]

1. Materials and Reagents:

Tridecanoic acid-d2 (or other deuterated variant) as internal standard (IS)

Unlabeled Tridecanoic acid for calibration standards

HPLC-grade acetonitrile, water, isopropanol, and hexane

Ammonium acetate

Human plasma (or other biological matrix)

Microcentrifuge tubes and autosampler vials

2. Preparation of Stock Solutions and Standards:

Internal Standard Stock Solution: Prepare a stock solution of Tridecanoic acid-d2 in a

suitable organic solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

Calibration Standard Stock Solution: Prepare a stock solution of unlabeled Tridecanoic acid

in the same solvent at 1 mg/mL.

Working Solutions: Prepare a series of calibration standards by serial dilution of the stock

solution. The concentration range should encompass the expected concentration of the
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analyte in the samples. Prepare a working internal standard solution at a concentration that

will yield a robust signal in the mass spectrometer.

3. Sample Preparation:

Thaw plasma samples on ice.

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard

working solution.

For lipid extraction, add 1 mL of a hexane/isopropanol mixture (3:2, v/v).[2]

Vortex the tubes vigorously for 1 minute.

Place the tubes at -20°C for 10 minutes to facilitate protein precipitation.[2]

Centrifuge at 14,000 x g at 4°C for 5 minutes.[2]

Transfer the supernatant to a clean glass tube and dry under a stream of nitrogen.[2]

Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

LC System: A reverse-phase C18 column is typically used.

Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of acetonitrile,

water, and a modifier like ammonium acetate to improve ionization. For example, a mobile

phase of 90% acetonitrile, 10% water, and 2 mM ammonium acetate can be effective.[2]

Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode. Detection is

performed using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion

transitions for Tridecanoic acid and its deuterated standard need to be determined by direct

infusion or by using predicted values.

GC-MS Method for Total Fatty Acid Analysis (as FAMEs)
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This protocol involves the hydrolysis of esterified fatty acids and derivatization to fatty acid

methyl esters (FAMEs) for analysis by GC-MS.

1. Materials and Reagents:

Tridecanoic acid-d2 as internal standard

Reagents for FAME derivatization (e.g., methanolic HCl or boron trifluoride in methanol)

Hexane or iso-octane for extraction

Sodium chloride solution

Anhydrous sodium sulfate

2. Sample Preparation and Derivatization:

To a known amount of sample (e.g., tissue homogenate or plasma), add a known amount of

the Tridecanoic acid-d2 internal standard.

Perform lipid extraction using a method like Folch or Bligh and Dyer.

After extraction and drying of the lipid extract, add the derivatization reagent (e.g., 1 mL of

1.5% sulfuric acid in anhydrous methanol).[3]

Heat the sample at 100°C for 1 hour in a sealed vial.[3]

After cooling, add a saturated sodium chloride solution and extract the FAMEs with hexane

or iso-octane.[3]

The organic layer is then collected, dried over anhydrous sodium sulfate, and transferred to

a GC vial for analysis.

3. GC-MS Analysis:

GC System: A capillary column suitable for FAME analysis (e.g., a polar column like those

with a high cyanopropyl content) is used.
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Carrier Gas: Helium is typically used.

Injection: Splitless injection is often employed for trace analysis.

Oven Program: A temperature gradient is used to separate the FAMEs based on their chain

length and degree of unsaturation.

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full

scan mode or, for higher sensitivity and selectivity, in selected ion monitoring (SIM) mode,

monitoring characteristic ions for Tridecanoic acid methyl ester and its deuterated

counterpart.

Conclusion
High-purity deuterated Tridecanoic acid is an indispensable tool for researchers in various

scientific disciplines, particularly in the fields of metabolomics, lipidomics, and pharmaceutical

development. Its use as an internal standard in mass spectrometry-based quantitative methods

enables the generation of highly accurate and precise data. This guide provides a

comprehensive overview of the commercial availability of this compound and detailed protocols

for its application, serving as a valuable resource for scientists aiming to implement robust

analytical methodologies in their research. Careful consideration of the choice of deuterated

standard and optimization of the analytical method are crucial for achieving reliable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to High-Purity Deuterated
Tridecanoic Acid for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1429350#commercial-suppliers-of-high-purity-
tridecanoic-acid-d2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1429350#commercial-suppliers-of-high-purity-tridecanoic-acid-d2
https://www.benchchem.com/product/b1429350#commercial-suppliers-of-high-purity-tridecanoic-acid-d2
https://www.benchchem.com/product/b1429350#commercial-suppliers-of-high-purity-tridecanoic-acid-d2
https://www.benchchem.com/product/b1429350#commercial-suppliers-of-high-purity-tridecanoic-acid-d2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1429350?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1429350?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

